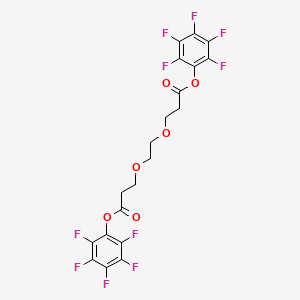

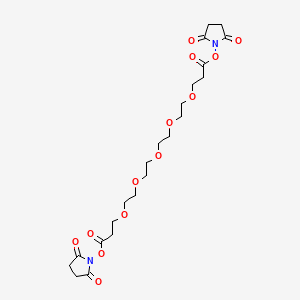

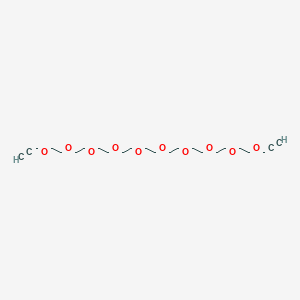

![molecular formula C24H19ClF2N2O4S B606255 6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1197420-11-3](/img/structure/B606255.png)

6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. BMS-814580 exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. BMS-814580 is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay BMS-814580 exhibiting no activity against MCHR2 at 10 μM. BMS-814580 also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.

Applications De Recherche Scientifique

Synthesis and Characterization Techniques : An efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one was described, involving reactions like the Gewald reaction, tandem aza-Wittig reaction, and cyclization process. This method could potentially be applicable to similar compounds, including the one (Liangde Lu et al., 2012).

Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity on various human cancer cell lines, indicating that the compound might also have potential anticancer properties (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Novel Synthetic Strategies : New synthetic strategies for heterocyclic ring systems including thieno[3,2-d]pyrimidine have been developed. These strategies may be relevant for synthesizing the compound more efficiently (Cai Dejiao, 2011).

Ultrasound-Promoted Synthesis for Anticancer Agents : The one-pot ultrasound-promoted synthesis of related compounds, evaluated as anticancer agents, has been reported. This innovative synthesis method could potentially be applied to the compound (S. Tiwari et al., 2016).

Antimicrobial and Anti-Inflammatory Properties : Studies on thieno[2,3-d]pyrimidine derivatives have revealed significant antimicrobial and anti-inflammatory activities. This suggests the potential use of the compound in these areas (M. Tolba et al., 2018).

Structure-Affinity Relationships : Research on thienopyrimidinones, focusing on their affinity for 5-HT(1A) receptors, has been conducted. This might indicate a potential application of the compound in neurological or psychiatric contexts (M. Modica et al., 2000).

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJWNAKIMMZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClF2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

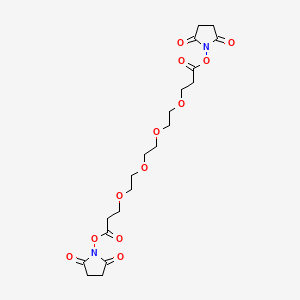

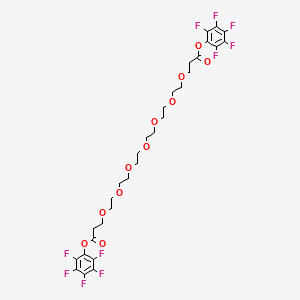

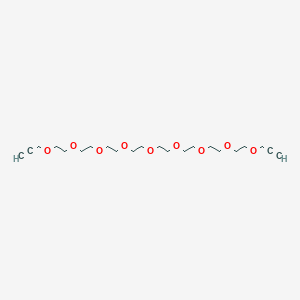

![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)